molecular formula C10H13NO2 B2510388 Methyl 2-(methylamino)-2-phenylacetate CAS No. 107635-11-0

Methyl 2-(methylamino)-2-phenylacetate

Cat. No.: B2510388
CAS No.: 107635-11-0
M. Wt: 179.219
InChI Key: MAQULIULLOBHGK-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-phenylacetate: is an organic compound with a molecular formula of C10H13NO2 It is a derivative of phenylacetic acid and contains both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to prepare methyl 2-(methylamino)-2-phenylacetate involves the esterification of phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Amidation: Another approach involves the amidation of methyl 2-bromo-2-phenylacetate with methylamine. This reaction can be carried out in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(methylamino)-2-phenylacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: Methyl 2-(methylamino)-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amine groups. It serves as a model substrate for investigating the mechanisms of esterases and amidases.

Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and methylamine, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Methyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with an additional methyl group on the amine.

    Ethyl 2-(methylamino)-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Phenylacetic acid derivatives: Compounds with variations in the ester or amine groups.

Uniqueness: Methyl 2-(methylamino)-2-phenylacetate is unique due to its specific combination of ester and amine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQULIULLOBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In this example a mixture containing 30.7 g of methyl bromo-phenylacetate, 36.2 g of methyl ammonium chloride (i.e. CH3NH3Cl); 3.0 g of benzyltriethylammonium chloride and 67.5 g of sodium bicarbonate in about 300 ml of methylene chloride (and about 25 ml of water) was warmed to refluxed and refluxed for about 18 hours. The mixture was then cooled and washed three times with water, dried over magnesium sulfate and concentrated by vacuum evaporation affording 17.1 g of the title compound as an oil.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.63 mL of thionyl chloride are slowly added to a solution of 1.5 g of 2-methylamino-2-phenylacetic acid in 100 mL of methanol. The mixture is heterogenous and becomes limpid after two hours stirring. The mixture is stirred for 48 h at rt then the solvent is evaporated to dryness. The crude product is diluted with an aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic phases are washed with water then brine, and dried over magnesium sulfate, filtered and evaporated to provide the desired product, which is used as such for the next step.
Quantity
6.63 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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